
Mps1-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mps1-IN-4 is a potent and selective inhibitor of monopolar spindle 1 (Mps1) kinase, also known as threonine tyrosine kinase (TTK). Mps1 kinase plays a crucial role in the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during cell division. Inhibition of Mps1 kinase has been identified as a promising approach for cancer therapy due to its role in preventing chromosomal instability and aneuploidy, which are hallmarks of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mps1-IN-4 typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance the inhibitory activity and selectivity of the compound.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Mps1-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Mps1-IN-4 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential in cancer therapy. .
Cell Cycle Studies: The compound is used to investigate the role of Mps1 kinase in the spindle assembly checkpoint and chromosome segregation during cell division
Drug Development: This compound serves as a lead compound for the development of new Mps1 kinase inhibitors with improved potency and selectivity
Biological Research: The compound is utilized in studies exploring the molecular mechanisms of mitosis and the effects of Mps1 inhibition on cellular processes
Mechanism of Action
Mps1-IN-4 exerts its effects by inhibiting the kinase activity of Mps1. This inhibition disrupts the spindle assembly checkpoint, leading to premature exit from mitosis and subsequent cell death. The molecular targets of this compound include the active site of Mps1 kinase, where it binds and prevents phosphorylation of key substrates involved in checkpoint signaling .
Comparison with Similar Compounds
Mps1-IN-4 is compared with other Mps1 kinase inhibitors such as BAY 1161909 and BAY 1217389. While all these compounds target Mps1 kinase, this compound is unique in its chemical structure and binding affinity. Similar compounds include:
BAY 1161909: Another selective Mps1 inhibitor with potent antitumor activity.
BAY 1217389: Known for its combination therapy potential with paclitaxel.
Reversine: A small-sized inhibitor of Mps1 and Aurora B kinases
This compound stands out due to its specific binding interactions and efficacy in various cancer models, making it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C26H31F3N6O2 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-cyclopropyl-4-[8-(oxan-4-ylmethylamino)-6-[(1,1,1-trifluoro-2-methylpropan-2-yl)amino]imidazo[1,2-b]pyridazin-3-yl]benzamide |
InChI |
InChI=1S/C26H31F3N6O2/c1-25(2,26(27,28)29)33-22-13-20(30-14-16-9-11-37-12-10-16)23-31-15-21(35(23)34-22)17-3-5-18(6-4-17)24(36)32-19-7-8-19/h3-6,13,15-16,19,30H,7-12,14H2,1-2H3,(H,32,36)(H,33,34) |
InChI Key |
LVBWRNKEBGYENR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(F)(F)F)NC1=NN2C(=CN=C2C(=C1)NCC3CCOCC3)C4=CC=C(C=C4)C(=O)NC5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


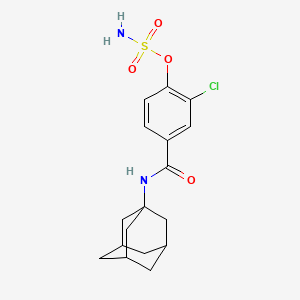
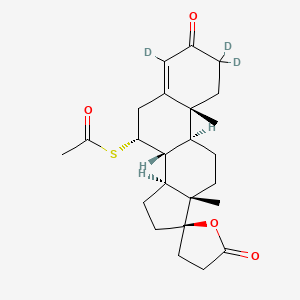

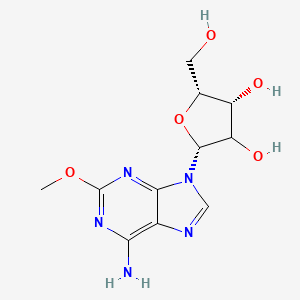
![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)
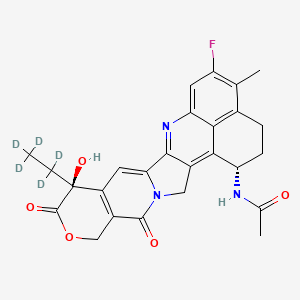

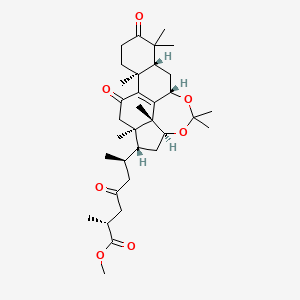
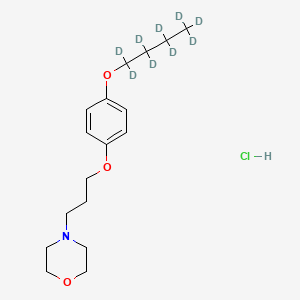
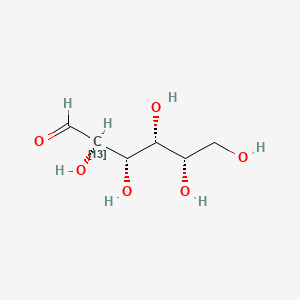
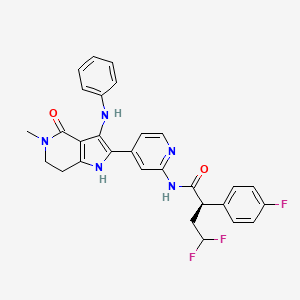
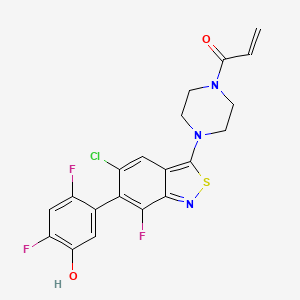
![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)
![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)
